molecular formula C15H10F3N B1344244 4-(3-Trifluoromethyl-phenyl)-1H-indole CAS No. 442562-70-1

4-(3-Trifluoromethyl-phenyl)-1H-indole

Cat. No. B1344244
CAS RN: 442562-70-1
M. Wt: 261.24 g/mol
InChI Key: BEERMOVIYPWSSZ-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethyl-phenyl)-1H-indole, also known as Indole-3-trifluoromethylphenol or ITFP, is a synthetic compound that has been studied extensively for its potential applications in the fields of medicine, biotechnology, and chemical engineering. It is a white crystalline solid with a melting point of 191-193 °C, and is soluble in common organic solvents. ITFP is a derivative of indole, which is a naturally occurring aromatic hydrocarbon found in many plants and animals. This compound has been shown to possess interesting biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been investigated for its potential applications in drug delivery, enzyme inhibition, and gene regulation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Elucidation : The indole nucleus is significant in synthetic and natural molecules with biological activity. 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a related compound, was synthesized and characterized through various spectroscopic techniques and confirmed by X-ray diffraction study. This compound has demonstrated diverse biological properties such as anti-tumor and anti-inflammatory activities (Geetha et al., 2019).

  • Crystal Structure and Molecular Interactions : The crystal structure, Hirshfeld surface analysis, and molecular docking studies of related indole derivatives reveal their potential inhibition properties for Mycobacterium tuberculosis. These studies are crucial for understanding molecular interactions in the crystal and their biological implications (Sharma et al., 2021).

Biological Applications

  • Antibacterial Potency : 4-(Trifluoromethyl)phenyl derivatives, such as 3-(2-amino-4-trifluoromethyl-6-nitrophenyl)indole, exhibit higher antibacterial potency against organisms like E. coli and S. aureus, suggesting their potential use in developing new antibacterial agents (Al-Hiari et al., 2006).

  • Anti-Inflammatory and Antioxidant Properties : Indole derivatives have shown significant anti-inflammatory, antioxidant, and antimicrobial activities. These properties make them potential candidates for drug development in treating various inflammatory and oxidative stress-related conditions (Sravanthi et al., 2015).

Chemical and Physical Properties

  • Solubility Characteristics : Understanding the solubility of indole derivatives in various solvents is crucial for their application in synthetic chemistry. Studies on compounds like 2-Phenyl-1H-indole offer insights into their solubility behavior, which is essential for practical applications in organic syntheses (Liu et al., 2020).

Synthesis of Derivatives and Analogues

  • Synthesis of Multi-Substituted Indole Derivatives : Research on the synthesis of 3-substituted indole derivatives highlights their importance as building blocks for creating biologically active compounds and natural products. Methods like microwave-assisted synthesisoffer efficient ways to create these derivatives, which are crucial for further research and applications in various fields (Lin et al., 2018).

Applications in Organic Chemistry and Catalysis

  • Use in Organic Synthesis and Catalysis : The versatility of indole derivatives in organic chemistry is evident from their role as intermediates in various synthetic pathways. For instance, their utilization in reactions involving platinum-catalyzed intramolecular alkylation demonstrates the potential of these compounds in developing new synthetic methods (Liu et al., 2004).

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-19-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEERMOVIYPWSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromoindole (3.00 g, 15.3 mmol), and 3-trifluoromethylphenylboronic acid (2.91 g, 15.3 mmol) in THF (52 mL)) were added Palladium catalyst Pd(PPh3)4 (530 mg, 0.46 mmol) and the freshly prepared sodium hydroxide solution (1.84 g, 45.9 mmol in 21 mL water). The system was degassed and then charged with nitrogen. The degas procedure was repeated for three times. The mixture was stirred under nitrogen at 75° C. oil bath for 16 hours. TLC showed the completion of the coupling reaction. The mixture was cooled to room temperature, diluted with ethyl acetate, and separated from water layer. The ethyl acetate solution was washed by brine, dried over Na2SO4, and concentrated. The crude product was purified by a silica gel column eluting with hexanes—EtOAc (9:1) to provide 3.55 g (89%) of the product 4-(3-trifluoromethyl-phenyl)-1H-indole.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
530 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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